2,4-Dimethoxy-5-(trifluoromethyl)pyrimidine
Overview
Description
2,4-Dimethoxy-5-(trifluoromethyl)pyrimidine is an organic compound with the molecular formula C7H7F3N2O2 and a molecular weight of 208.14 g/mol It is a pyrimidine derivative characterized by the presence of two methoxy groups at the 2 and 4 positions and a trifluoromethyl group at the 5 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethoxy-5-(trifluoromethyl)pyrimidine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of 2,4-dichloro-5-(trifluoromethyl)pyrimidine as a precursor. This compound can be synthesized by reacting 2,4-dichloropyrimidine with trifluoromethylating agents . The resulting 2,4-dichloro-5-(trifluoromethyl)pyrimidine is then subjected to methoxylation using methanol in the presence of a base such as sodium methoxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The process typically includes steps such as purification by recrystallization or distillation to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxy-5-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce complex organic molecules with new carbon-carbon bonds .
Scientific Research Applications
2,4-Dimethoxy-5-(trifluoromethyl)pyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 2,4-Dimethoxy-5-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in enzymes or receptors. The methoxy groups can participate in hydrogen bonding or other interactions with biological molecules, influencing the compound’s activity .
Comparison with Similar Compounds
2,4-Dimethoxy-5-(trifluoromethyl)pyrimidine can be compared with other pyrimidine derivatives such as:
2,4-Dichloro-5-(trifluoromethyl)pyrimidine: This compound is a precursor in the synthesis of this compound and has different reactivity due to the presence of chlorine atoms.
2,4-Dimethoxy-5-(methyl)pyrimidine: Similar in structure but with a methyl group instead of a trifluoromethyl group, affecting its chemical properties and reactivity.
2,4-Dimethoxy-5-(fluoromethyl)pyrimidine:
The uniqueness of this compound lies in the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
2,4-dimethoxy-5-(trifluoromethyl)pyrimidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O2/c1-13-5-4(7(8,9)10)3-11-6(12-5)14-2/h3H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGOWFDGTNQUSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1C(F)(F)F)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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